1-(2-Ethylphenyl)ethan-1-amine
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Overview
Description
1-(2-Ethylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15N. It is a derivative of phenethylamine, characterized by the presence of an ethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(2-ethylphenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding ketone. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Amines, alcohols
Substitution: Amides, sulfonamides
Scientific Research Applications
1-(2-Ethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)ethan-1-amine involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release, receptor binding, and enzyme inhibition.
Comparison with Similar Compounds
1-(2-Ethylphenyl)ethan-1-amine can be compared to other similar compounds, such as:
Phenethylamine: The parent compound, which lacks the ethyl group on the phenyl ring.
1-(3-Methylphenyl)ethan-1-amine: A structural isomer with a methyl group instead of an ethyl group.
1-(2-Methoxyphenyl)ethan-1-amine: A derivative with a methoxy group on the phenyl ring.
Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in pharmacokinetics, receptor binding affinity, and overall efficacy compared to its analogs.
Properties
IUPAC Name |
1-(2-ethylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFXVXPZOBKNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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